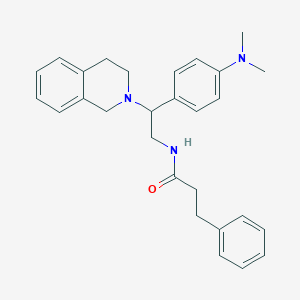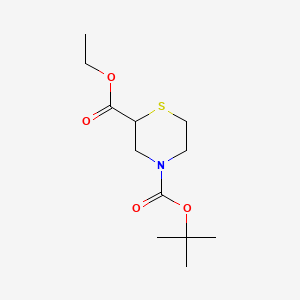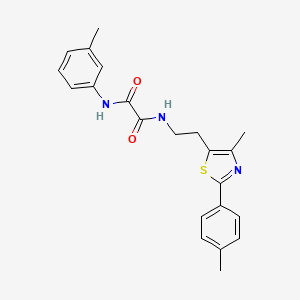![molecular formula C11H15Cl2N3O B2408729 4-[2-(1H-imidazol-1-il)etoxi]anilina dihidrocloruro CAS No. 1193389-15-9](/img/structure/B2408729.png)
4-[2-(1H-imidazol-1-il)etoxi]anilina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a chemical compound with the molecular formula C11H13N3O•2HCl and a molecular weight of 276.16 g/mol . This compound is characterized by the presence of an imidazole ring and an aniline moiety connected via an ethoxy linker. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride has a wide range of scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 4-chloroaniline with 2-(1H-imidazol-1-yl)ethanol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) and requires heating to reflux . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazole derivatives with additional oxygen functionalities.
Reduction: Reduced imidazole products with hydrogenated bonds.
Substitution: Aniline derivatives with substituted nucleophiles.
Mecanismo De Acción
The mechanism of action of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(1H-imidazol-1-yl)ethoxy]aniline: Lacks the dihydrochloride salt form, resulting in different solubility and stability properties.
4-(1H-imidazol-1-yl)aniline: Similar structure but without the ethoxy linker, leading to different reactivity and biological activity.
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole ring instead of an imidazole ring, resulting in distinct chemical and biological properties.
Uniqueness
4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is unique due to its combination of an imidazole ring and aniline moiety connected via an ethoxy linker. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
4-(2-imidazol-1-ylethoxy)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDKDGZLSOBSRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN2C=CN=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)

![N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2408649.png)


![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)



![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)



![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)
